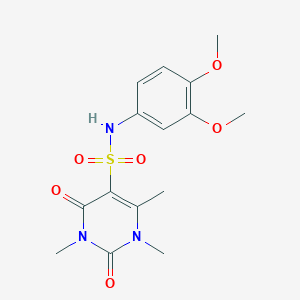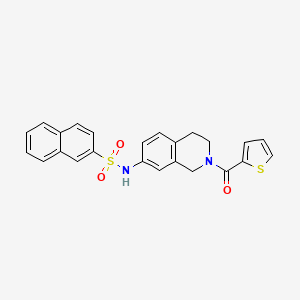![molecular formula C22H23N3O5 B2385427 ethyl 2'-amino-6'-ethyl-1,7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate CAS No. 873571-56-3](/img/structure/B2385427.png)
ethyl 2'-amino-6'-ethyl-1,7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-6-ethyl-7,11-dimethyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridine-4,3’-indoline]-3-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a combination of pyrano, pyridine, and indoline moieties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-6-ethyl-7,11-dimethyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridine-4,3’-indoline]-3-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like microwave-assisted synthesis or flow chemistry may be employed to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl 2-amino-6-ethyl-7,11-dimethyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridine-4,3’-indoline]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
Ethyl 2-amino-6-ethyl-7,11-dimethyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridine-4,3’-indoline]-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ethyl 2-amino-6-ethyl-7,11-dimethyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridine-4,3’-indoline]-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Ethyl 2-amino-6-ethyl-7,11-dimethyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridine-4,3’-indoline]-3-carboxylate can be compared with other spiro compounds and indoline derivatives. Similar compounds include:
Spirooxindoles: Known for their diverse biological activities.
Indoline derivatives: Studied for their pharmacological properties.
Pyrano[3,2-c]pyridine derivatives: Investigated for their potential therapeutic applications.
The uniqueness of ethyl 2-amino-6-ethyl-7,11-dimethyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridine-4,3’-indoline]-3-carboxylate lies in its specific structural features and the combination of different ring systems, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
ethyl 2'-amino-6'-ethyl-1,7'-dimethyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-5-25-12(3)11-15-16(19(25)26)22(17(18(23)30-15)20(27)29-6-2)13-9-7-8-10-14(13)24(4)21(22)28/h7-11H,5-6,23H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMQHJIJYAUHTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C(C1=O)C3(C4=CC=CC=C4N(C3=O)C)C(=C(O2)N)C(=O)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-hydroxycyclopentyl)methyl]cyclohexanecarboxamide](/img/structure/B2385345.png)
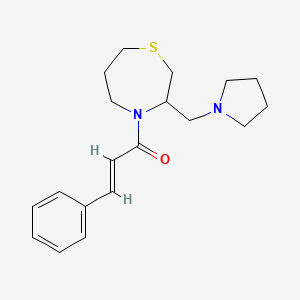
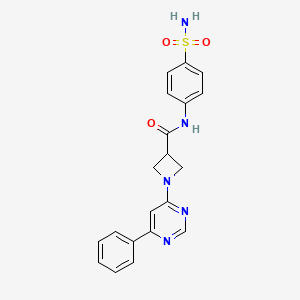
![N-(4-fluorophenyl)-2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2385349.png)
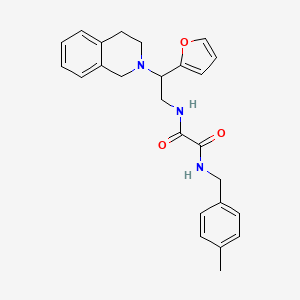
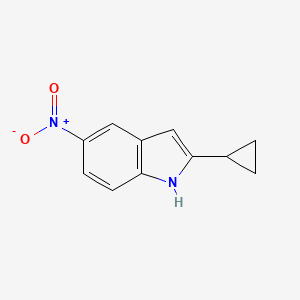
![1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2385357.png)
![4,6-Bis[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine](/img/structure/B2385358.png)
![2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2385359.png)
![2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2385364.png)
